4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H11N3O2 It is a pyrimidine derivative, characterized by the presence of a carboxylic acid group and a 3-methylphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chloropyrimidine-5-carboxylic acid with 3-methylaniline under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine-5-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid
- 4-[(2-Methylphenyl)amino]pyrimidine-5-carboxylic
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(3-methylanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-8-3-2-4-9(5-8)15-11-10(12(16)17)6-13-7-14-11/h2-7H,1H3,(H,16,17)(H,13,14,15) |
InChI Key |
PAEOYHFIFMBJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC=C2C(=O)O |
Origin of Product |
United States |
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